molecular formula C22H24N2O3 B2521144 3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide CAS No. 696656-38-9

3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide

Cat. No.: B2521144
CAS No.: 696656-38-9
M. Wt: 364.445
InChI Key: XOZBTZNDHNCLEY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with methoxy groups and a tetrahydrocarbazole moiety, which may contribute to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .

Cellular Effects

Similar compounds have been shown to interact with various cellular processes . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide typically involves multiple steps:

  • Formation of the Tetrahydrocarbazole Moiety: : The synthesis begins with the preparation of the tetrahydrocarbazole intermediate. This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde under acidic conditions to form the tetrahydrocarbazole ring system.

  • Introduction of the Benzamide Group: : The next step involves the coupling of the tetrahydrocarbazole intermediate with a benzoyl chloride derivative. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

  • Methoxylation: : The final step is the introduction of methoxy groups at the 3 and 5 positions of the benzamide ring. This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the tetrahydrocarbazole moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide has several scientific research applications:

  • Medicinal Chemistry: : The compound’s structure suggests potential activity as a pharmacological agent. It may be investigated for its effects on various biological targets, including receptors and enzymes.

  • Biology: : In biological studies, the compound can be used to probe the function of specific proteins or pathways. Its interactions with cellular components can provide insights into its mechanism of action.

  • Materials Science: : The unique chemical properties of the compound may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide is unique due to the combination of its benzamide core, methoxy substitutions, and tetrahydrocarbazole moiety

Properties

IUPAC Name

3,5-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-16-10-15(11-17(12-16)27-2)22(25)23-13-14-7-8-21-19(9-14)18-5-3-4-6-20(18)24-21/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZBTZNDHNCLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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